molecular formula C3H2N10 B14145745 4,6-Diazido-1,3,5-triazin-2-amine CAS No. 7123-41-3

4,6-Diazido-1,3,5-triazin-2-amine

Cat. No.: B14145745
CAS No.: 7123-41-3
M. Wt: 178.12 g/mol
InChI Key: SYASILRSRBNUBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4,6-Diazido-1,3,5-triazin-2-amine typically involves the azidation of 4,6-dichloro-1,3,5-triazin-2-amine using sodium azide in acetone. This reaction is carried out under controlled conditions to ensure high yield and purity . The obtained tetraazide does not undergo azido-tetrazole tautomerism in dimethylsulfoxide solutions and exists solely in the azide form . Industrial production methods may involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

4,6-Diazido-1,3,5-triazin-2-amine undergoes various chemical reactions, including nucleophilic substitution and tautomerization. In dimethylsulfoxide solutions, it can isomerize to form different products with interesting spectroscopic characteristics . Common reagents used in these reactions include sodium azide and dimethylsulfoxide.

Scientific Research Applications

4,6-Diazido-1,3,5-triazin-2-amine has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of new high-energy materials . Its energetic properties make it suitable for use in environmentally friendly primary explosives and components of high-energy materials . In biology and medicine, its applications are less explored, but its reactivity could potentially be harnessed for developing new diagnostic tools or therapeutic agents. In industry, it is of interest for the development of advanced materials with high thermal stability and energy content .

Properties

IUPAC Name

4,6-diazido-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N10/c4-1-7-2(10-12-5)9-3(8-1)11-13-6/h(H2,4,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYASILRSRBNUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)N=[N+]=[N-])N=[N+]=[N-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N10
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395515
Record name 4,6-diazido-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7123-41-3
Record name NSC282026
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282026
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-diazido-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.